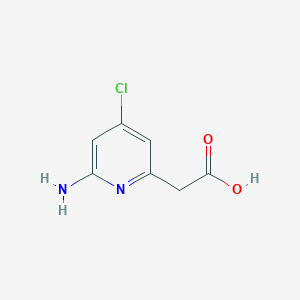
(6-Amino-4-chloropyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-4-chloropyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with an amino group at the 6-position and a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-4-chloropyridin-2-YL)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-2-pyridinecarboxylic acid.
Amination: The 4-chloro-2-pyridinecarboxylic acid undergoes amination at the 6-position using ammonia or an amine source under controlled conditions.
Acetylation: The resulting 6-amino-4-chloropyridine is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of 6-amino-4-chloropyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(6-Amino-4-chloropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of (6-Amino-4-chloropyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine substituents on the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The acetic acid moiety may also contribute to the compound’s solubility and overall pharmacokinetic properties.
相似化合物的比较
4-Chloro-2-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-2-pyridinecarboxylic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
2-Amino-4-chloropyridine:
Uniqueness: (6-Amino-4-chloropyridin-2-YL)acetic acid is unique due to the presence of both the amino and chlorine substituents on the pyridine ring, along with the acetic acid moiety. This combination of functional groups enhances its reactivity and broadens its range of applications in various fields.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-(6-amino-4-chloropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI 键 |
XTKFHVIQJVJMCM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1CC(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


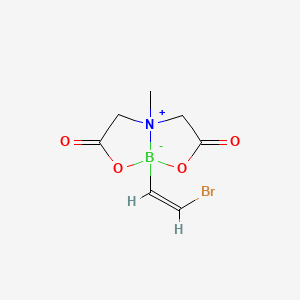
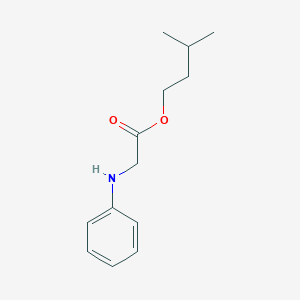
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
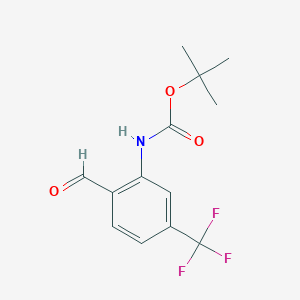

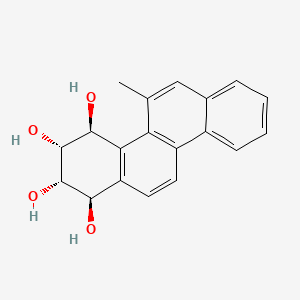

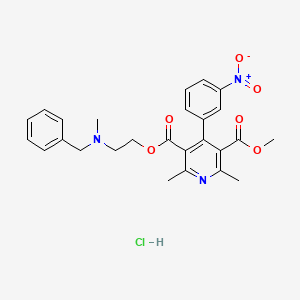


![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
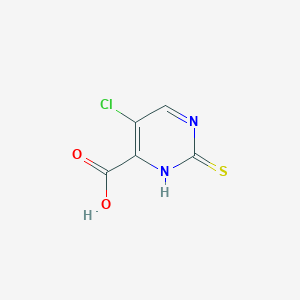
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
